1-[4-(2,5-Dichloro-4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one
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Overview
Description
1-[4-(2,5-Dichloro-4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is a complex organic compound that has garnered attention in various fields of scientific research This compound features a piperazine ring substituted with a 2,5-dichloro-4-methoxybenzenesulfonyl group and an ethanone moiety
Preparation Methods
The synthesis of 1-[4-(2,5-Dichloro-4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution with the 2,5-dichloro-4-methoxybenzenesulfonyl group. Common synthetic routes include:
Step 1: Formation of the piperazine ring through cyclization reactions.
Step 2: Introduction of the ethanone moiety via acylation reactions.
Step 3: Substitution with the 2,5-dichloro-4-methoxybenzenesulfonyl group using sulfonyl chloride derivatives under basic conditions.
Industrial production methods often involve optimizing these steps to increase yield and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-[4-(2,5-Dichloro-4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, to form a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions include sulfone derivatives, reduced amines, and substituted piperazine derivatives.
Scientific Research Applications
1-[4-(2,5-Dichloro-4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-(2,5-Dichloro-4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group is known to form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity. Additionally, the piperazine ring can interact with various receptors, modulating their signaling pathways and leading to therapeutic effects.
Comparison with Similar Compounds
1-[4-(2,5-Dichloro-4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one can be compared with other similar compounds, such as:
1-[4-(2,5-Dichlorobenzenesulfonyl)piperazin-1-yl]ethan-1-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
1-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one: Lacks the dichloro substitution, potentially altering its chemical properties and interactions.
1-[4-(2,5-Dichloro-4-methoxybenzenesulfonyl)piperazin-1-yl]propan-1-one: Features a propanone moiety instead of ethanone, which may influence its pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[4-(2,5-dichloro-4-methoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O4S/c1-9(18)16-3-5-17(6-4-16)22(19,20)13-8-10(14)12(21-2)7-11(13)15/h7-8H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSZTBNQDXDIKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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